molecular formula C26H25N3O2 B2916781 N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide CAS No. 903308-99-6

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide

Cat. No.: B2916781
CAS No.: 903308-99-6
M. Wt: 411.505
InChI Key: WMWDQKHCAPBKNX-UHFFFAOYSA-N
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Description

The compound N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide features a 3,4-dihydroquinazolin-4-one core substituted with a methyl group at the 2-position. This heterocyclic scaffold is linked via a phenyl group to a butanamide chain, which terminates in a 4-phenyl substituent. The dihydroquinazolinone moiety is a pharmacologically privileged structure known for its role in enzyme inhibition and receptor modulation, particularly in anticancer and anti-inflammatory agents .

Properties

IUPAC Name

N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-18-17-21(29-19(2)27-24-13-7-6-12-22(24)26(29)31)15-16-23(18)28-25(30)14-8-11-20-9-4-3-5-10-20/h3-7,9-10,12-13,15-17H,8,11,14H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWDQKHCAPBKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization to form the quinazolinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, solvent, and catalyst choice are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized to enhance their biological activity or chemical properties.

Scientific Research Applications

N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name / Class Core Structure Key Substituents Functional Groups Reference
Target compound 3,4-Dihydroquinazolin-4-one 2-Methyl (quinazolinone); 4-phenylbutanamide chain; 2-methylphenyl linkage Amide, aromatic rings, ketone
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]butanamide 1,4-Dihydroquinazoline-2,4-dione 3-Nitrobenzyl; 4-fluorobenzyl Dioxo groups, nitro, fluoro
S-Alkylated 1,2,4-triazoles [10–15] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl; alkylthio-ketones Thione (C=S), sulfonyl, fluoro
Pyrimido[1,2-a]benzimidazole derivatives Pyrimido-benzimidazole Substituted phenyl; carboxamide Amide, fused heterocycles
Chromen-4-one derivatives (Example 53, ) Chromen-4-one Fluorophenyl; pyrazolo-pyrimidine; isopropylbenzamide Ketone, fluorine, amide

Key Observations :

  • Heterocyclic Core: The target compound’s dihydroquinazolinone core differs from the 1,2,4-triazoles and pyrimido-benzimidazoles in electronic properties.
  • Substituent Effects : The 4-phenylbutanamide chain in the target compound introduces lipophilicity, whereas fluorinated analogs (e.g., ) improve metabolic stability and bioavailability . Nitro groups () may enhance electrophilicity but increase toxicity risks.

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s 4-phenylbutanamide and methyl groups confer higher logP values compared to sulfonyl-containing triazoles () or fluorinated analogs (), suggesting slower renal clearance but better membrane permeability .
  • Bioactivity: While direct pharmacological data for the target compound is lacking, related dihydroquinazolinones exhibit kinase inhibition (e.g., EGFR, VEGFR) . Triazole derivatives () may target enzymes like cyclooxygenase due to their thione reactivity .
  • Metabolic Stability : Fluorine atoms in and reduce oxidative metabolism, whereas the target’s methyl groups may lead to faster CYP450-mediated degradation .

Crystallographic and Analytical Techniques

  • Structural elucidation of the target compound would likely employ SHELX programs () for single-crystal X-ray diffraction, as seen in related studies .
  • IR and NMR data () confirm tautomeric forms and functional groups, critical for distinguishing the target’s amide and ketone moieties from triazole thiones .

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